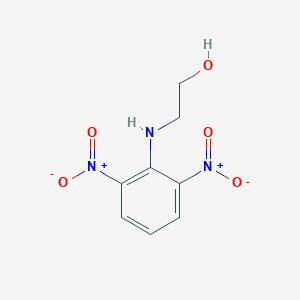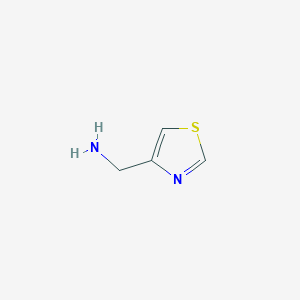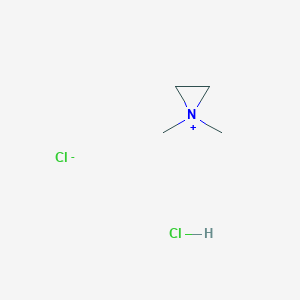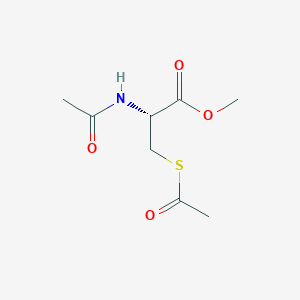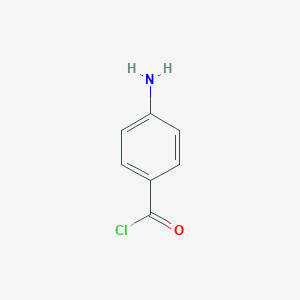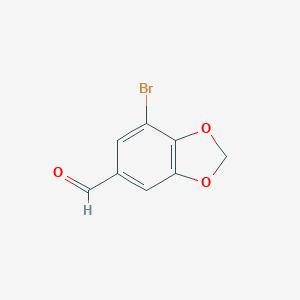
5-(Tien-2-il)tiofeno-2-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thien-2-yl)thiophene-2-carbonitrile is an organic compound with the molecular formula C9H5NS2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Aplicaciones Científicas De Investigación
5-(Thien-2-yl)thiophene-2-carbonitrile has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals.
Electrochemistry: It is used as an electrolyte additive to improve the performance of lithium-ion batteries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile typically involves the reaction of 2-thiophenecarbonitrile with a suitable reagent to introduce the thien-2-yl group. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-thiophenecarbonitrile is reacted with a thien-2-ylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 5-(Thien-2-yl)thiophene-2-carbonitrile may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-purity solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
5-(Thien-2-yl)thiophene-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Mecanismo De Acción
The mechanism of action of 5-(Thien-2-yl)thiophene-2-carbonitrile depends on its application:
In Electrochemistry: The compound can be oxidized to form a polythiophene protective film on the electrode surface, improving the stability of the electrode/electrolyte interface.
In Medicinal Chemistry: The specific mechanism would depend on the target molecule it is incorporated into, potentially interacting with biological targets through various pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenecarbonitrile: A simpler derivative with a single thiophene ring.
Thiophene-2-carbonitrile: Another derivative with different substitution patterns.
Uniqueness
5-(Thien-2-yl)thiophene-2-carbonitrile is unique due to its structure, which includes two thiophene rings connected by a carbonitrile group. This structure imparts specific electronic properties that are valuable in materials science and electrochemistry, distinguishing it from simpler thiophene derivatives.
Propiedades
IUPAC Name |
5-thiophen-2-ylthiophene-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANARYBGZNUMARH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372344 |
Source


|
| Record name | [2,2'-Bithiophene]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16278-99-2 |
Source


|
| Record name | [2,2'-Bithiophene]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea](/img/structure/B98665.png)
